3,7-Dimethylcycloocta-1,5-diene
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Overview
Description
3,7-Dimethylcycloocta-1,5-diene is a cyclic hydrocarbon with the molecular formula C10H16 It is a derivative of cyclooctadiene, characterized by the presence of two methyl groups at the 3rd and 7th positions of the cyclooctadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethylcycloocta-1,5-diene can be synthesized through several methods. One common approach involves the dimerization of butadiene in the presence of a nickel catalyst, which also produces vinylcyclohexene as a byproduct . Another method includes the reaction of allene with bicyclo[2.2.1]hepta-2,5-diene in the presence of palladium or nickel catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dimerization processes using nickel catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylcycloocta-1,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,7-Dimethylcycloocta-1,5-diene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethylcycloocta-1,5-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with different reagents, leading to the formation of new chemical bonds and products. The compound’s reactivity is influenced by the electronic and steric effects of the methyl groups at the 3rd and 7th positions .
Comparison with Similar Compounds
Similar Compounds
1,5-Cyclooctadiene: A parent compound with similar structural features but without the methyl groups.
1,3-Butadiene: A simpler diene with two conjugated double bonds.
Isoprene: Another diene with applications in polymer chemistry.
Uniqueness
3,7-Dimethylcycloocta-1,5-diene is unique due to the presence of methyl groups, which influence its reactivity and physical properties. These methyl groups provide steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions compared to its non-methylated counterparts.
Properties
CAS No. |
27327-22-6 |
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Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3,7-dimethylcycloocta-1,5-diene |
InChI |
InChI=1S/C10H16/c1-9-5-3-7-10(2)8-4-6-9/h3-5,8-10H,6-7H2,1-2H3 |
InChI Key |
WGDFZIZPTGYIME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC(CC=C1)C |
Origin of Product |
United States |
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